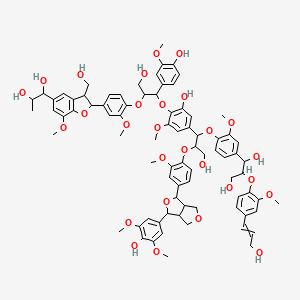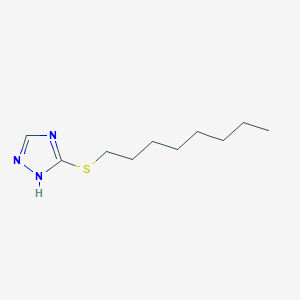
5-Aminoquinoline-8-carboxylic acid
Overview
Description
5-Aminoquinoline-8-carboxylic acid is a nitrogen-containing heterocyclic compound . It has a molecular weight of 188.19 . The IUPAC name for this compound is 8-amino-5-quinolinecarboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound involves a quinoline ring with an amino group at the 8th position and a carboxylic acid group at the 5th position .Chemical Reactions Analysis
This compound has been used as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . The functionalization of positions C2–C7 on the 8-aminoquinoline ring involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 240-242 degrees Celsius . The compound is stable at room temperature .Scientific Research Applications
Use in Colorimetric Reagent for Ruthenium
5-Aminoquinoline-8-carboxylic acid has been prepared from 8-methylquinoline and used to develop a colorimetric reagent for ruthenium detection. It was converted to 5-hydroxyquinoline-8-carboxylic acid through the diazonium salt, aiding in establishing a transmission curve for solutions showing the color developed by the reagent and ruthenium. This research dates back to 1947, highlighting the long-standing interest in using this compound in chemical analysis (Breckenridge & Singer, 1947).
Auxiliary in Palladium-Catalyzed Arylation and Alkylation
A method for auxiliary-directed, palladium-catalyzed beta-arylation and alkylation of sp(3) and sp(2) C-H bonds in carboxylic acid derivatives employs a substrate related to this compound. This process enables selective monoarylation of primary sp(3) C-H bonds and is useful for functionalization of amino- and hydroxy-acid derivatives (Shabashov & Daugulis, 2010).
Copper-Catalyzed C–H Alkylation
Copper-catalyzed 8-amide chelation-assisted C–H alkylation of 8-aminoquinolines, including derivatives of this compound, demonstrates the utility of this compound in organic synthesis. This reaction allows for the regioselective preparation of C2-adamantyl 8-aminoquinoline scaffolds through decarboxylative alkylation (Xia et al., 2015).
Proton-Transfer Compounds Synthesis
This compound has been involved in the synthesis of proton-transfer compounds with nitro-substituted aromatic carboxylic acids. These compounds have been characterized using infrared spectroscopy and single-crystal X-ray diffraction methods, offering insights into hydrogen-bonding interactions (Smith et al., 2001).
Role in Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been investigated for their potential as pharmacophores in antitumor antibiotics. These studies aim to define the role of peripheral substituents in enhancing the biological properties of naturally occurring and synthetic agents (Boger et al., 1987).
Safety and Hazards
The safety information for 5-Aminoquinoline-8-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Future Directions
The future directions for 5-Aminoquinoline-8-carboxylic acid research could involve further exploration of its synthesis, functionalization, and potential applications . Given the compound’s role in C–H bond activation/functionalization, there is potential for future applications of economic value .
properties
IUPAC Name |
5-aminoquinoline-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-8-4-3-7(10(13)14)9-6(8)2-1-5-12-9/h1-5H,11H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYOTWIJFUEKRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20666420 | |
| Record name | 5-Aminoquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20666420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80690-06-8 | |
| Record name | 5-Aminoquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20666420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B3285528.png)








![5-Bromo-6-methoxybenzo[d]thiazol-2-amine](/img/structure/B3285588.png)

![N-[(2-fluorophenyl)methyl]cyclohexanamine](/img/structure/B3285595.png)

